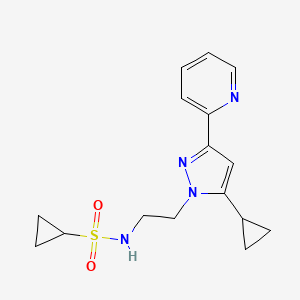
2,2,2-Trifluoro-1-(tetrahydrofuran-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a trifluoromethyl group and a tetrahydrofuran ring, makes it valuable in organic synthesis, pharmaceutical development, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and development applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the tetrahydrofuran ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated amines, substituted tetrahydrofuran derivatives, and other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with unique properties.
Biology: The compound is employed in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the tetrahydrofuran ring provides structural stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride
- 2,2,2-Trifluoro-1-phenylethylamine
- 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
Uniqueness
Compared to similar compounds, 2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethanamine hydrochloride stands out due to its unique combination of a trifluoromethyl group and a tetrahydrofuran ring. This structure imparts distinct chemical and physical properties, making it particularly valuable in specific research and industrial applications .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(10)4-1-2-11-3-4/h4-5H,1-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWFPQPRIGAJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(Difluoromethoxy)phenyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2872093.png)

![ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purinyl)acetate](/img/structure/B2872095.png)
![Methyl({[2-(piperidin-1-yl)phenyl]methyl})amine](/img/structure/B2872097.png)

![2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2872103.png)
![1-(5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)-2-methylindolin-1-yl)ethanone](/img/structure/B2872105.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2872108.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B2872110.png)


![2-((4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2872115.png)
![ethyl 2-((Z)-6-acetamido-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2872116.png)
